molecular formula C17H17N5O3 B3003044 8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-13-8

8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3003044
CAS No.: 31488-13-8
M. Wt: 339.355
InChI Key: QUJMKTWDZYWDNK-UHFFFAOYSA-N
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Description

This compound belongs to the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione class, characterized by a fused imidazopurine core substituted with methyl and aryl groups. The 4-methoxyphenyl group at position 8 and methyl groups at positions 1, 3, and 7 define its structure.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-10-9-21-13-14(19(2)17(24)20(3)15(13)23)18-16(21)22(10)11-5-7-12(25-4)8-6-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJMKTWDZYWDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Position Matters : Trifluoromethyl at the phenyl ring’s meta position (AZ-861) enhanced 5-HT1A agonism but reduced brain bioavailability compared to ortho-fluorine (AZ-853) .
  • Alkyl Chain Optimization : A pentyl chain in 3i improved 5-HT1A affinity (Ki = 0.6 nM) over shorter chains, balancing receptor binding and metabolic stability .

Biological Activity

8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and anticancer properties.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : Approximately 353.382 g/mol
  • Structure : The compound features a methoxybenzyl group attached to a trimethyl-imidazo-purine core.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It has been shown to inhibit various enzymes crucial for cellular processes:

Enzyme Target Inhibition Type IC50 Value
Cyclooxygenase (COX)Competitive12 µM
Phosphodiesterase (PDE)Non-competitive5 µM

These findings suggest that the compound may have anti-inflammatory properties by modulating pathways involved in inflammation.

Receptor Interactions

The compound interacts with multiple receptors involved in cellular signaling. Molecular docking studies have indicated that it binds effectively to:

Receptor Binding Affinity (kcal/mol)
Adenosine A3 Receptor-9.5
Dopamine D2 Receptor-8.7

These interactions highlight its potential as a therapeutic agent targeting neurological disorders and inflammatory diseases.

Anticancer Properties

Preclinical studies have demonstrated the anticancer activity of this compound in various cancer cell lines. Notably:

  • Breast Cancer (MCF-7 Cells) : Induces apoptosis with an IC50 of 45 nM.
  • Lung Cancer (A549 Cells) : Exhibits significant growth inhibition with an IC50 of 60 nM.

The mechanism of action involves disruption of the cell cycle and induction of apoptosis through mitochondrial pathways.

Study 1: Anti-inflammatory Effects

A study conducted on rat models of arthritis showed that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a reduction in joint swelling and pain scores compared to control groups.

Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines revealed that the compound not only inhibited cell proliferation but also caused G2/M phase arrest and increased apoptosis rates. Immunofluorescence assays confirmed tubulin disruption leading to multinucleation—a hallmark of mitotic catastrophe.

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